3-Fluoro-4-(propan-2-yl)aniline hydrochloride
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Overview
Description
3-Fluoro-4-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H13ClFN. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and an isopropyl group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-Fluoro-4-(propan-2-yl)aniline hydrochloride involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods often utilize similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Fluoro-4-(propan-2-yl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isopropyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analog with only a fluorine substituent.
4-Fluoro-N-(propan-2-yl)aniline: Similar structure but without the hydrochloride salt form
Uniqueness
3-Fluoro-4-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various applications .
Properties
Molecular Formula |
C9H13ClFN |
---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
3-fluoro-4-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6(2)8-4-3-7(11)5-9(8)10;/h3-6H,11H2,1-2H3;1H |
InChI Key |
BXRBOQHLRJYYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)F.Cl |
Origin of Product |
United States |
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